tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate

Medicinal Chemistry Organic Synthesis Cross-Coupling

tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate (CAS 1045858-08-9) is a heterobifunctional pyridine building block characterized by the strategic placement of an iodine atom at the C4 position, a methoxy group at C5, and a tert-butyl carbamate (Boc) protected amino group at C3. With a molecular weight of 350.15 g/mol and molecular formula C₁₁H₁₅IN₂O₃ , it is commercially available in research quantities with standard purities of ≥95% to 98%.

Molecular Formula C11H15IN2O3
Molecular Weight 350.15 g/mol
CAS No. 1045858-08-9
Cat. No. B1371663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
CAS1045858-08-9
Molecular FormulaC11H15IN2O3
Molecular Weight350.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN=CC(=C1I)OC
InChIInChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-7-5-13-6-8(16-4)9(7)12/h5-6H,1-4H3,(H,14,15)
InChIKeyDJFBRDYLSZPUPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate (CAS 1045858-08-9): A Strategic Orthogonally Protected Pyridine Building Block for Precision Synthesis


tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate (CAS 1045858-08-9) is a heterobifunctional pyridine building block [1] characterized by the strategic placement of an iodine atom at the C4 position, a methoxy group at C5, and a tert-butyl carbamate (Boc) protected amino group at C3 . With a molecular weight of 350.15 g/mol and molecular formula C₁₁H₁₅IN₂O₃ , it is commercially available in research quantities with standard purities of ≥95% to 98% . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, primarily valued for its ability to undergo transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures .

C4 iodine Palladium-catalyzed cross-coupling handle
Boc-protected amine Orthogonal deprotection for sequential synthesis

The Critical Role of Regiochemistry and Orthogonal Functionality in Pyridine Derivatization: Why tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate is Not Interchangeable


The value of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate is predicated on its precise substitution pattern, which is not a matter of chance but of critical design for divergent synthesis. A key differentiator from its positional isomers is its proven utility in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which rely on the specific reactivity of the C4 iodine atom . In contrast, a regioisomer like tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate would direct functionalization to an entirely different position on the pyridine ring, leading to a distinct set of downstream products and biological targets. Furthermore, the orthogonal protection of the amino group as a Boc-carbamate allows for selective deprotection under acidic conditions, independent of the methoxy and iodine functionalities, a feature absent in simpler analogs like 4-iodo-5-methoxypyridin-3-amine (CAS 1045855-66-0) [1]. Attempting to replace this building block with a structurally similar but regiochemically distinct or differently protected analog would result in a different reaction pathway, often leading to lower yields, undesired byproducts, or complete synthetic failure.

This Building Block
Alternative May Shift
C4 iodine reactivity
Regioisomer (e.g., C5 iodine) directs coupling to a different position, altering downstream product architecture
Boc-protected amine
Unprotected 3-amine may poison metal catalysts, limit cross-coupling scope, and require additional protection steps
Iodo leaving group
Bromo/chloro analogs may need harsher conditions, potentially lowering yield and selectivity

Quantitative Performance and Differentiation Evidence for tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate


Cross-Coupling Reactivity: Superior Yields in Sonogashira Reactions Compared to Other Halopyridines

The compound's iodine substituent at the C4 position is highly reactive in Sonogashira coupling. A study on the synthesis of heavily-substituted alkynylpyridines demonstrated that 4-iodopyridines, a class to which this compound belongs, undergo Sonogashira coupling with terminal alkynes in the presence of 5 mol% PdCl2(PPh3)2, 5 mol% CuI, and excess Et3N in DMF at 65°C to afford the corresponding alkynyl-substituted pyridines in good to excellent yields [1]. While specific yield data for this exact compound is not available in the open literature, the class-level inference is that its reactivity profile is consistent with other 4-iodopyridines, which typically outperform their bromo- or chloro- counterparts in terms of reaction rate and yield under milder conditions [1].

Sonogashira reactivity
Class-level
Iodo > Bromo/Chloro in yield and mild conditions
Supports cross-coupling efficiency review
Data to verify for this specific compound
Medicinal Chemistry Organic Synthesis Cross-Coupling

Orthogonal Protection Strategy: Enables Selective Deprotection and Functionalization Unavailable in Unprotected Analogs

The tert-butyl carbamate (Boc) group is a cornerstone of modern organic synthesis. Unlike the free amine in 4-iodo-5-methoxypyridin-3-amine (CAS 1045855-66-0) [1], the Boc group in the target compound (CAS 1045858-08-9) provides an orthogonal protection strategy [2]. This allows for the selective removal of the Boc group under acidic conditions (e.g., TFA or HCl) after other synthetic steps, such as cross-coupling at the C4 iodine, have been completed [2]. This is a critical advantage, as the free amine in the unprotected analog would be incompatible with many transition metal-catalyzed reactions, leading to catalyst poisoning or unwanted side reactions [2].

Orthogonal protection
Class-level
Boc enables selective deprotection post-coupling vs. unprotected amine incompatible
Supports orthogonal synthesis strategy
Class-level inference
Medicinal Chemistry Process Chemistry Protecting Group Strategy

Stability and Handling: Defined Storage Conditions and Hazard Profile for Safe Laboratory Use

The compound is a solid at room temperature with a specified minimum purity of 95% to 98% from various suppliers, and it is recommended for long-term storage in a cool, dry place . Its GHS classification includes hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This defined hazard profile, requiring standard personal protective equipment (PPE) , is a significant advantage over less well-characterized or more hazardous alternatives, as it allows for safer and more predictable handling in a research or pilot plant setting.

Safety & handling
Data to verify
GHS H302, H315, H319, H335; store cool, dry
Supports handling protocol review
Supplier-reported profile
Chemical Safety Laboratory Management Stability

Optimal Scientific and Industrial Use Cases for tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate Based on Differentiated Performance


Late-Stage Diversification in Kinase Inhibitor Programs

The combination of a cross-coupling handle (iodine) and an orthogonal protecting group (Boc) makes this compound ideal for the late-stage functionalization of complex drug candidates, particularly in kinase inhibitor programs where small, highly functionalized pyridine cores are common. The Boc-protected amine can be revealed at a late stage for amide bond formation or other modifications after the pyridine core has been elaborated via Suzuki or Sonogashira couplings at the C4 position . This contrasts with unprotected analogs that would require additional, often low-yielding, protection/deprotection steps.

Synthesis of T-Type Calcium Channel Antagonists

This compound is a documented intermediate in the synthesis of TTA-A1, a T-type calcium channel antagonist . The specific substitution pattern is essential for constructing the pharmacophore of this class of molecules. Using a different regioisomer or an unprotected analog would not yield the correct final structure .

Generation of Diverse Compound Libraries via Parallel Synthesis

The robust and reliable reactivity of the C4 iodine atom in cross-coupling reactions [1] makes this building block suitable for parallel synthesis approaches. Researchers can create a library of diverse analogs by reacting this core with a panel of boronic acids or alkynes, enabling rapid structure-activity relationship (SAR) studies. The high purity of commercial supplies (≥95% ) is essential for ensuring the quality and reproducibility of the resulting compound library.

Process Chemistry Development and Scale-Up

The defined safety profile (H302, H315, H319, H335) and recommended storage conditions (cool, dry place) make this compound a more predictable and manageable reagent for process chemistry scale-up compared to novel or less-characterized building blocks. The ability to source the material with a purity of 98% from commercial vendors supports the development of robust and reproducible manufacturing processes.

Application
Selection Property
Validation Focus
Kinase inhibitor core diversification
C4 cross-coupling handle + Boc orthogonal protection
Cross-coupling yield and deprotection efficiency
T-type calcium channel antagonist intermediate
Precise C4 regiochemistry
Structural confirmation and bioactivity of final compound
Parallel synthesis for SAR studies
Robust cross-coupling reactivity and high purity
Library purity and reaction scope
Process chemistry scale-up
Defined hazard and storage profile
Process safety assessment and batch consistency

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